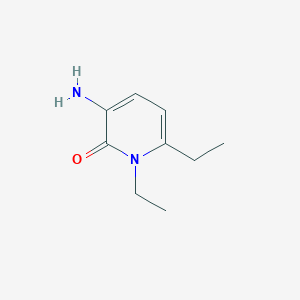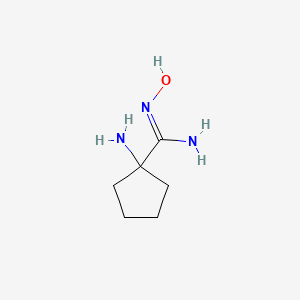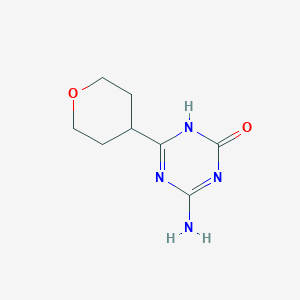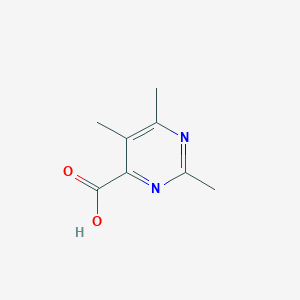
3-Amino-1,6-diethyl-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1,6-diethyl-1,2-dihydropyridin-2-one is a heterocyclic compound with the molecular formula C9H14N2O. This compound is part of the pyridinone family, which is known for its diverse biological activities and applications in various fields of science and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,6-diethyl-1,2-dihydropyridin-2-one typically involves the reaction of 1,3-diketones with chloroacetamide. The process includes heating the mixture in the presence of pyridine in ethanol or butanol, leading to the formation of pyridin-2-ones substituted with a pyridine ring at position 3. The subsequent reaction with hydrazine hydrate produces the desired 3-amino derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1,6-diethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding pyridinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridinone ring.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for the formation of the amino group, chloroacetamide for the initial synthesis, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions include various substituted pyridinones and pyridines, which can have significant biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
3-Amino-1,6-diethyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-Amino-1,6-diethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one: Similar structure but with methyl groups instead of ethyl groups.
3-Amino-4,6-dimethylpyridin-2-one: Another derivative with different substitution patterns on the pyridinone ring.
Uniqueness
3-Amino-1,6-diethyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups instead of methyl groups can lead to different pharmacokinetic and pharmacodynamic properties .
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
3-amino-1,6-diethylpyridin-2-one |
InChI |
InChI=1S/C9H14N2O/c1-3-7-5-6-8(10)9(12)11(7)4-2/h5-6H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
YXLQMEASJLIBLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C(=O)N1CC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid](/img/structure/B13227251.png)






![2-{4-[(1-Cyclopropylethyl)amino]phenyl}ethan-1-ol](/img/structure/B13227308.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13227322.png)



